molecular formula C9H10N2O B1500327 7-Methoxy-2-methyl-1H-benzo[d]imidazole CAS No. 27077-75-4

7-Methoxy-2-methyl-1H-benzo[d]imidazole

Cat. No. B1500327
CAS RN: 27077-75-4
M. Wt: 162.19 g/mol
InChI Key: SZLCJSGYACTDDA-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole moiety is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of substituted imidazoles has seen significant advances recently . These heterocycles are synthesized through regiocontrolled methods, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and have been the subject of recent research . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms, and future challenges .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The exact physical and chemical properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole are not specified in the retrieved papers.

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as 7-Methoxy-2-methyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anticancer Activity

Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase the anticancer activity .

Antimicrobial Activity

Benzimidazole compounds, including 7-Methoxy-2-methyl-1H-benzo[d]imidazole, have shown promising antimicrobial potential against selected microbial species . They compete with purines, an integral part of bacterial strain, resulting in the inhibition of bacterial nucleic acids and proteins synthesis .

Synthesis of Functional Molecules

Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are emphasized .

Synthesis of Coordination Polymer Crystals

2-Methylbenzimidazole can be used as a key precursor to synthesize substituted benzimidazo [1,2- a ]quinolones . It can also be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals .

Synthesis of Ternary Complexes

Benzimidazole derivatives can be used in the synthesis of ternary complexes of inner transition metals .

Future Directions

The future directions in the research and application of benzimidazole derivatives are promising. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for developing new methodologies and exploring novel applications . The broad range of biological activities exhibited by benzimidazole derivatives underscores their potential in the development of new drugs .

properties

IUPAC Name

4-methoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLCJSGYACTDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662933
Record name 4-Methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-methyl-1H-benzo[d]imidazole

CAS RN

27077-75-4
Record name 4-Methoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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